(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride (E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 62755-57-1
VCID: VC12004441
InChI: InChI=1S/C8H5Cl3O2S/c9-7-2-1-6(8(10)5-7)3-4-14(11,12)13/h1-5H/b4-3+
SMILES: C1=CC(=C(C=C1Cl)Cl)C=CS(=O)(=O)Cl
Molecular Formula: C8H5Cl3O2S
Molecular Weight: 271.5 g/mol

(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride

CAS No.: 62755-57-1

Cat. No.: VC12004441

Molecular Formula: C8H5Cl3O2S

Molecular Weight: 271.5 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride - 62755-57-1

Specification

CAS No. 62755-57-1
Molecular Formula C8H5Cl3O2S
Molecular Weight 271.5 g/mol
IUPAC Name (E)-2-(2,4-dichlorophenyl)ethenesulfonyl chloride
Standard InChI InChI=1S/C8H5Cl3O2S/c9-7-2-1-6(8(10)5-7)3-4-14(11,12)13/h1-5H/b4-3+
Standard InChI Key MQFAGVDNFKYFHR-ONEGZZNKSA-N
Isomeric SMILES C1=CC(=C(C=C1Cl)Cl)/C=C/S(=O)(=O)Cl
SMILES C1=CC(=C(C=C1Cl)Cl)C=CS(=O)(=O)Cl
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C=CS(=O)(=O)Cl

Introduction

Structural and Chemical Properties

(E)-2-(2,4-Dichlorophenyl)ethene-1-sulfonyl chloride has the molecular formula C₈H₅Cl₃O₂S and a molecular weight of 271.5 g/mol. The IUPAC name, (E)-2-(2,4-dichlorophenyl)ethenesulfonyl chloride, reflects its trans-configuration (E-isomer) and substitution pattern. Key structural identifiers include:

PropertyValue
SMILESC1=CC(=C(C=C1Cl)Cl)/C=C/S(=O)(=O)Cl
InChI KeyMQFAGVDNFKYFHR-ONEGZZNKSA-N
PubChem CID22755815

The compound’s sulfonyl chloride group (–SO₂Cl) is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and thiols . The 2,4-dichlorophenyl moiety enhances lipophilicity, which may influence its pharmacokinetic properties in drug discovery.

Synthesis and Industrial Production

The synthesis of (E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride typically involves sulfonation and chlorination of precursor alkenes. Industrial methods often employ continuous flow processes to optimize yield and purity. Key steps include:

  • Sulfonation: Reaction of 2,4-dichlorostyrene with chlorosulfonic acid to form the sulfonic acid intermediate.

  • Chlorination: Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid to the sulfonyl chloride.

Solvents such as dichloromethane or acetonitrile are used, often with acid/base catalysts to accelerate the reaction. The final product is isolated via distillation or crystallization, with purity levels exceeding 95% in commercial batches.

Reactivity and Mechanistic Insights

The compound’s reactivity is dominated by its sulfonyl chloride group, which participates in two primary reaction types:

Nucleophilic Substitution

The –SO₂Cl group undergoes substitution with amines to form sulfonamides, a reaction critical in pharmaceutical synthesis. For example:

(E)-2-(2,4-Dichlorophenyl)ethene-1-sulfonyl chloride+RNH2RNHSO2(E)-C8H5Cl2+HCl\text{(E)-2-(2,4-Dichlorophenyl)ethene-1-sulfonyl chloride} + \text{RNH}_2 \rightarrow \text{RNHSO}_2-\text{(E)-C}_8\text{H}_5\text{Cl}_2 + \text{HCl}

This reaction proceeds via a two-step mechanism: (i) nucleophilic attack at the sulfur atom, and (ii) chloride elimination .

Michael Addition

The α,β-unsaturated sulfonyl group acts as a Michael acceptor, enabling conjugate additions with enolates or Grignard reagents . This property is exploited in constructing complex molecules, such as β-sulfonyl ketones:

(E)-2-(2,4-Dichlorophenyl)ethene-1-sulfonyl chloride+RMgXRCH2SO2(E)-C8H5Cl2\text{(E)-2-(2,4-Dichlorophenyl)ethene-1-sulfonyl chloride} + \text{RMgX} \rightarrow \text{RCH}_2\text{SO}_2-\text{(E)-C}_8\text{H}_5\text{Cl}_2

Applications in Medicinal and Agrochemistry

Pharmaceutical Intermediates

The compound serves as a precursor to sulfonamide drugs, which exhibit antibacterial, antiviral, and anticancer activities. Its dichlorophenyl group may enhance binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors .

Comparative Analysis with Related Compounds

CompoundStructureKey Differences
2-(3,4-Dichlorophenyl)ethane-1-sulfonyl chlorideEthane backboneLower reactivity due to saturated backbone
Bis(sulfonyl)ethylenesTwo –SO₂ groupsEnhanced Michael acceptor activity

Future Research Directions

  • Mechanistic Studies: Elucidate the stereoelectronic effects of the dichlorophenyl group on reaction pathways.

  • Drug Discovery: Screen sulfonamide derivatives for antimicrobial or anticancer activity.

  • Green Chemistry: Develop solvent-free synthesis methods to reduce environmental impact .

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